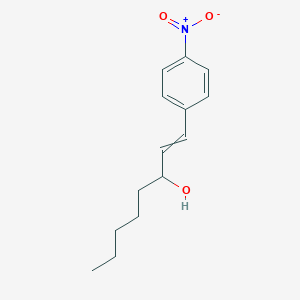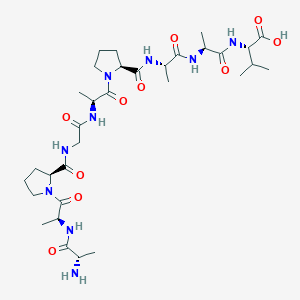
Yttrium--zinc (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium–zinc (2/3) is a compound that combines yttrium and zinc in a specific stoichiometric ratio. Yttrium is a transition metal with atomic number 39, known for its applications in various high-tech fields due to its unique properties. Zinc, on the other hand, is a well-known element used in numerous industrial and biological applications. The combination of these two elements results in a compound with distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium–zinc (2/3) can be synthesized using several methods, including sol-gel, solvothermal, and wet chemical methods . These methods involve the reaction of yttrium and zinc precursors under controlled conditions to form the desired compound. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: In industrial settings, yttrium–zinc (2/3) is typically produced through high-temperature solid-state reactions. This involves mixing yttrium oxide and zinc oxide powders, followed by heating the mixture at elevated temperatures to facilitate the reaction and form the compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Yttrium–zinc (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium in the compound can react with oxygen to form yttrium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in the reactions of yttrium–zinc (2/3) include oxygen, halogens, and acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of yttrium–zinc (2/3) include yttrium oxide, zinc oxide, and various halides, depending on the reagents used
Propriétés
Numéro CAS |
880884-21-9 |
|---|---|
Formule moléculaire |
Y2Zn3 |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
yttrium;zinc |
InChI |
InChI=1S/2Y.3Zn |
Clé InChI |
LEALAMLCETYLPE-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Y].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)


![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)



![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)


![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
